Cas no 1358-76-5 (Koumine)
Koumine structure
Product Name:Koumine
CAS-nummer:1358-76-5
MF:C20H22N2O
MW:306.401484966278
MDL:MFCD11111448
CID:198054
PubChem ID:102004413
Update Time:2025-04-19
Koumine Chemische en fysische eigenschappen
Naam en identificatie
-
- 7,20(2H,19H)-Cyclovobasan, 1,2,18,19-tetradehydro-3,17-epoxy-, (3R,7alpha,20alpha)-
- Koumine
- (4aR,6R,11cS)-11c-ethenyl-2-methyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole
- 6,4-(epoxymethano)-3,11b-methano-11bH-pyrido[4,3-c]carbazole, 11c-ethenyl-1,2,3,4,4a,5,6,11c-octahydro-2-methyl-, (4aR,6R,11cS)-
- (3R,7alpha,20alpha)-1,2,18,19-Tetradehydro-3,17-epoxy-7,20(2H,19H)cyclovobasan
- [ "" ]
- (1R,10S,12S,15S,16R,17R)-15-Ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.01
- W1001
- (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.01
- AKOS037514713
- CHEMBL4079141
- CS-0016874
- (1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- HY-N1440
- 1358-76-5
- BS-14972
- 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- (1R,10R,12S,15S,16R,17S)-15-Ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- SCHEMBL16375039
- CID 91895267
- (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.0^{2,10.0^{4,9.0^{10,15.0^{12,17]icosa-2,4,6,8-tetraene
- CHEBI:182821
- (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole
- (3R,7alpha,20alpha)-1,2,18,19-Tetradehydro-3,17-epoxy-7,20(2H,19H)cyclovobasan;
- A886924
- DA-64760
-
- MDL: MFCD11111448
- Inchi: 1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-/m0/s1
- InChI-sleutel: VTLYEMHGPMGUOT-SQMWYMQWSA-N
- LACHT: O1C[C@@H]2[C@@H]3C[C@]45C6C=CC=CC=6N=C4[C@H]1C[C@H]2[C@]5(C=C)CN3C
Berekende eigenschappen
- Exacte massa: 306.17300
- Monoisotopische massa: 306.173213330 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 615
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 24.8
- Moleculair gewicht: 306.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.42
- Smeltpunt: 168 ºC
- Kookpunt: 436.5±45.0 °C at 760 mmHg
- Vlampunt: 217.8±28.7 °C
- PSA: 24.83000
- LogboekP: 2.30900
Koumine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:4°C, sealed storage, away from moisture and light
Koumine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N1440-10mM*1mLinDMSO |
Koumine |
1358-76-5 | 99.84% | 10mM*1mLinDMSO |
¥2310 | 2023-07-26 | |
| MedChemExpress | HY-N1440-5mg |
Koumine |
1358-76-5 | 99.94% | 5mg |
¥2100 | 2024-05-25 | |
| MedChemExpress | HY-N1440-10mg |
Koumine |
1358-76-5 | 99.94% | 10mg |
¥3300 | 2024-05-25 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0960-20mg |
Koumine |
1358-76-5 | HPLC≥98% | 20mg |
¥1350元 | 2023-09-15 | |
| ChemScence | CS-0016874-5mg |
Koumine |
1358-76-5 | 99.97% | 5mg |
$190.0 | 2022-04-27 | |
| ChemScence | CS-0016874-10mg |
Koumine |
1358-76-5 | 99.97% | 10mg |
$290.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03665-1mg |
Koumine |
1358-76-5 | 95% | 1mg |
¥833.0 | 2024-07-18 | |
| DC Chemicals | DCG-012-20 mg |
koumine |
1358-76-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | K655750-10mg |
Koumine |
1358-76-5 | 10mg |
$362.00 | 2023-05-18 | ||
| TRC | K655750-100mg |
Koumine |
1358-76-5 | 100mg |
$2870.00 | 2023-05-18 |
Koumine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:1358-76-5)Koumine
Ordernummer:A886924
Voorraadstatus:in Stock
Hoeveelheid:20mg/25mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 11:19
Prijs ($):181.0/165.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:1358-76-5)Koumine
Ordernummer:LE10407
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:03
Prijs ($):discuss personally
E-mail:18501500038@163.com
Koumine Gerelateerde literatuur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
1358-76-5 (Koumine) Gerelateerde producten
- 113900-75-7(Koumine N-oxide)
- 23627-68-1(Ibogamine-9,20(17H)-diol,16,17-didehydro-12-methoxy- (9CI))
- 31282-07-2(b-D-Glucopyranoside, (17R,19E,21a)-17-(acetyloxy)-1,2,19,20-tetradehydro-1-demethylajmalan-21-yl(9CI))
- 649713-20-2(L-Tryptophanamide, L-tyrosyl-3-(4-aminobutoxy)-2-naphthalenecarbonyl-)
- 4382-56-3(Perakine)
- 114747-45-4(1,3,3-Trimethyl-6'-(piperidin-1-yl)spiroindoline-2,3'-naphtho2,1-b1,4oxazine)
- 509-15-9(Gelsemine)
- 61665-08-5(11-Methoxyuncarine C)
- 23924-90-5(Curan-16-carboxylicacid, 1,2,19,20-tetradehydro-17-hydroxy-, methyl ester, (16x,19E)- (9CI))
- 57794-11-3(1H-Carbazole, 2,3,4,4a-tetrahydro-4a-methyl-, (R)-)